molecular formula C11H9ClF3NO B2389462 (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2320524-65-8

(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2389462
CAS No.: 2320524-65-8
M. Wt: 263.64
InChI Key: MOWBTXFWHPFDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a combination of chloro, fluoro, and difluoromethyl groups attached to an azetidine ring, making it a valuable subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an azetidine derivative with a chloro-fluorophenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new materials with specific characteristics, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone stands out due to its unique combination of chloro, fluoro, and difluoromethyl groups attached to an azetidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c12-9-3-7(13)1-2-8(9)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWBTXFWHPFDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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